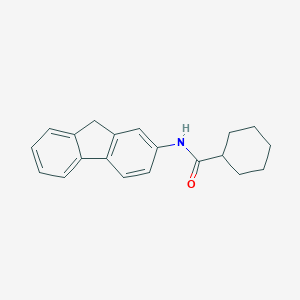
N-(9H-fluoren-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)cyclohexanecarboxamide, commonly known as FHC, is a synthetic compound that belongs to the class of amides. FHC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of FHC is not yet fully understood. However, it has been proposed that FHC exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. FHC has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. FHC has also been found to inhibit the activity of PDE4, an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
FHC has been found to exhibit various biochemical and physiological effects. FHC has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. FHC has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, FHC has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
FHC has several advantages as a research tool. FHC is a synthetic compound that can be easily synthesized in the laboratory with high purity and yield. FHC is also stable under various conditions, making it suitable for long-term storage and transportation. However, FHC has some limitations as a research tool. FHC is a relatively new compound, and its pharmacological properties are not yet fully understood. Additionally, FHC has not been extensively studied in vivo, and its toxicity and safety profile are not yet known.
Zukünftige Richtungen
There are several future directions for the research on FHC. One possible direction is to investigate the potential of FHC as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to study the structure-activity relationship (SAR) of FHC and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for FHC and its analogs can lead to the discovery of novel compounds with improved pharmacological properties. Finally, the investigation of the mode of action of FHC and its analogs can provide insights into the molecular mechanisms underlying their pharmacological effects.
Conclusion:
In conclusion, FHC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, pharmacology, and materials science. FHC has been found to exhibit various pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects. FHC has also been shown to modulate the activity of various enzymes and receptors in the body. However, further research is needed to fully understand the pharmacological properties and mode of action of FHC.
Synthesemethoden
The synthesis of FHC involves the reaction of 9H-fluorene with cyclohexanecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields FHC as a white crystalline solid with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
FHC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. FHC has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. FHC has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
Eigenschaften
Molekularformel |
C20H21NO |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H21NO/c22-20(14-6-2-1-3-7-14)21-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h4-5,8-11,13-14H,1-3,6-7,12H2,(H,21,22) |
InChI-Schlüssel |
DBEWKNGMGACCPD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



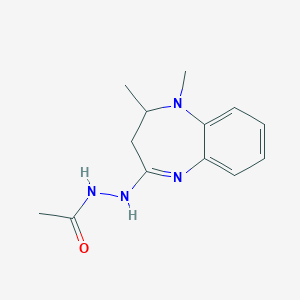
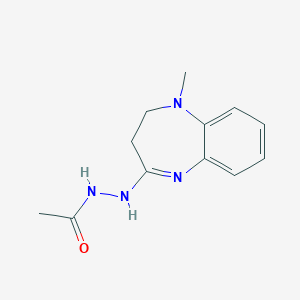
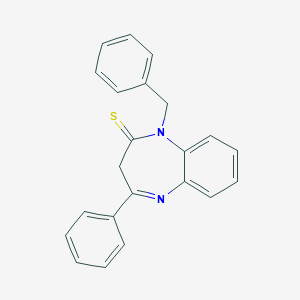
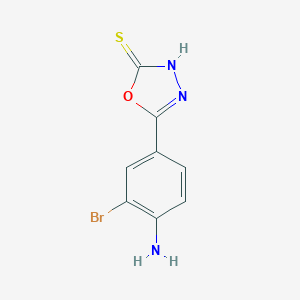
![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)